molecular formula C24H32N2O6 B1663243 Dimetacrine bitartrate CAS No. 33299-81-9

Dimetacrine bitartrate

Cat. No. B1663243
CAS RN: 33299-81-9
M. Wt: 444.5 g/mol
InChI Key: IIYKUJVECNNTEY-LREBCSMRSA-N
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Description

Dimetacrine bitartrate is a tricyclic antidepressant drug that is used to treat major depressive disorder. It was first synthesized in the 1950s and has been extensively studied for its mechanism of action and physiological effects. In

Scientific Research Applications

  • Inflammation, Coagulation, and Cardiovascular Disease in HIV-Infected Individuals

    This study examines the predictive value of biomarkers like high sensitivity C-reactive protein, interleukin-6, and D-dimer in cardiovascular disease morbidity and mortality among HIV-infected patients. The relevance of this study to Dimetacrine bitartrate might be in its focus on molecular and biochemical pathways that could be influenced by various drugs, including potentially Dimetacrine bitartrate (Duprez et al., 2012).

  • Dimerizer-Regulated Gene Expression

    This paper discusses the use of chemical inducers of dimerization for controlling gene expression. While it doesn't directly reference Dimetacrine bitartrate, the principles of dimerization and its regulation could be relevant in understanding the molecular mechanisms by which Dimetacrine bitartrate might exert its effects (Pollock & Clackson, 2002).

  • Halitosis in Cystinosis Patients after Administration of Immediate-Release Cysteamine Bitartrate

    This research explores the effects of cysteamine bitartrate on halitosis in cystinosis patients. The pharmacokinetic profiles and side effects of cysteamine bitartrate, a compound similar to Dimetacrine bitartrate, might provide insights into how Dimetacrine bitartrate behaves in a biological context (Besouw et al., 2012).

  • Drug-Drug Multicomponent Solid Forms

    This study explores the creation of multicomponent solid forms of various drugs, which can improve solubility and efficacy. While Dimetacrine bitartrate isn't directly studied, the general principles of drug form optimization could be relevant for its application (Haneef & Chadha, 2017).

  • Investigating the Degradation of the Sympathomimetic Drug Phenylephrine by Electrospray Ionisation-Mass Spectrometry

    This paper examines the stability and degradation of phenylephrine, a drug structurally different from Dimetacrine bitartrate, but the methods used for studying drug stability could be applicable to Dimetacrine bitartrate (Trommer, Raith, & Neubert, 2010).

properties

CAS RN

33299-81-9

Product Name

Dimetacrine bitartrate

Molecular Formula

C24H32N2O6

Molecular Weight

444.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C20H26N2.C4H6O6/c1-20(2)16-10-5-7-12-18(16)22(15-9-14-21(3)4)19-13-8-6-11-17(19)20;5-1(3(7)8)2(6)4(9)10/h5-8,10-13H,9,14-15H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

IIYKUJVECNNTEY-LREBCSMRSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN(C)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN(C)C)C.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN(C)C)C.C(C(C(=O)O)O)(C(=O)O)O

Other CAS RN

3759-07-7

synonyms

10-(3-(dimethylamino)propyl)-9,9-dimethylacridan tartrate
3-(9,9-dimethyl-10(9H)-acridinyl)-N,N-dimethyl-1-propanamine
dimetacrine
dimetacrine bitartate
dimetacrine tartate
dimethacrine
dimethacrine tartrate
dimethacrine tartrate, (1:1)(R-(R*,R*))-isomer
istonil
miroistonil
SD 709

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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